molecular formula C8H10N2O3 B185281 Methyl 6-amino-2-methoxynicotinate CAS No. 149539-81-1

Methyl 6-amino-2-methoxynicotinate

Cat. No. B185281
Key on ui cas rn: 149539-81-1
M. Wt: 182.18 g/mol
InChI Key: OATKRFSWBXGFJT-UHFFFAOYSA-N
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Patent
US05696129

Procedure details

A solution of methyl-6-amino-2-methoxypyridine-3-carboxylate (0.4 g) in acetic acid (10 ml) was treated with a solution of Cl2 (0.19 g) in HOAc (4 ml) at room temperature for 3 h. The AcOH was removed by rotary evaporation and the residue treated with aqueous NaHCO3 (50 mL) and the product extracted into EtOAc (100 mL). Evaporation afforded methyl-6-amino-5-chloro-2-methoxypyridine-3-carboxylate (0.32 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8]([NH2:11])=[CH:9][CH:10]=1)=[O:4].[Cl:14]Cl>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8]([NH2:11])=[C:9]([Cl:14])[CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
COC(=O)C=1C(=NC(=CC1)N)OC
Name
Quantity
0.19 g
Type
reactant
Smiles
ClCl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The AcOH was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
the residue treated with aqueous NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NC(=C(C1)Cl)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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